molecular formula C13H13NO4 B12448970 2-hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione

2-hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione

Cat. No.: B12448970
M. Wt: 247.25 g/mol
InChI Key: CYINWPXMPKCHJP-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione is a chemical compound that features a morpholine ring attached to an indene-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione typically involves the reaction of indene-1,3-dione with morpholine under specific conditions. One common method involves the following steps:

    Starting Materials: Indene-1,3-dione and morpholine.

    Reaction Conditions: The reaction is usually carried out in a suitable solvent such as ethanol or methanol, under reflux conditions.

    Procedure: Indene-1,3-dione is dissolved in the solvent, and morpholine is added dropwise. The mixture is then heated under reflux for several hours.

    Isolation: After the reaction is complete, the solvent is evaporated, and the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 2-keto-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione.

    Reduction: Formation of 2-hydroxy-2-(morpholin-4-yl)-1H-indene-1,3-diol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-2-(piperidin-4-yl)-1H-indene-1,3(2H)-dione: Similar structure but with a piperidine ring instead of a morpholine ring.

    2-Hydroxy-2-(pyrrolidin-4-yl)-1H-indene-1,3(2H)-dione: Similar structure but with a pyrrolidine ring.

Uniqueness

2-Hydroxy-2-(morpholin-4-yl)-1H-indene-1,3(2H)-dione is unique due to the presence of the morpholine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

2-hydroxy-2-morpholin-4-ylindene-1,3-dione

InChI

InChI=1S/C13H13NO4/c15-11-9-3-1-2-4-10(9)12(16)13(11,17)14-5-7-18-8-6-14/h1-4,17H,5-8H2

InChI Key

CYINWPXMPKCHJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2(C(=O)C3=CC=CC=C3C2=O)O

Origin of Product

United States

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